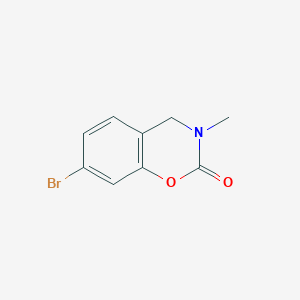
4-(Cyclohexyloxy)-3-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohexyloxy)-3-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a cyclohexyloxy group and a trifluoromethyl group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexyloxy)-3-(trifluoromethyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-(trifluoromethyl)benzoic acid and cyclohexanol.
Esterification: The hydroxyl group of 4-hydroxy-3-(trifluoromethyl)benzoic acid is esterified with cyclohexanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: The ester is then hydrolyzed under basic conditions (e.g., sodium hydroxide) to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclohexyloxy)-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring strong nucleophiles and specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acids.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(Cyclohexyloxy)-3-(trifluoromethyl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and cyclohexyloxy groups on biological activity. It may serve as a model compound in drug design and development.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for further investigation.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-(Cyclohexyloxy)-3-(trifluoromethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the cyclohexyloxy group can influence the compound’s solubility and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Lacks the cyclohexyloxy group, making it less hydrophobic.
4-(Cyclohexyloxy)benzoic acid: Lacks the trifluoromethyl group, potentially reducing its metabolic stability.
3-(Trifluoromethyl)benzoic acid: Similar structure but without the cyclohexyloxy group, affecting its chemical properties.
Uniqueness
4-(Cyclohexyloxy)-3-(trifluoromethyl)benzoic acid is unique due to the combination of the trifluoromethyl and cyclohexyloxy groups. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and enhanced metabolic stability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H15F3O3 |
|---|---|
Peso molecular |
288.26 g/mol |
Nombre IUPAC |
4-cyclohexyloxy-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C14H15F3O3/c15-14(16,17)11-8-9(13(18)19)6-7-12(11)20-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,18,19) |
Clave InChI |
ZIJSOVNZZBRWIC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC2=C(C=C(C=C2)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




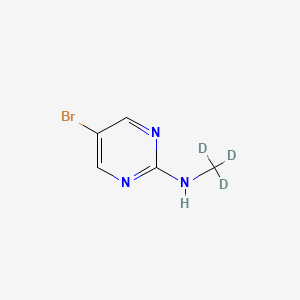
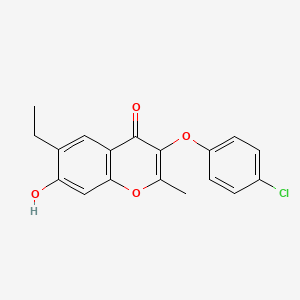
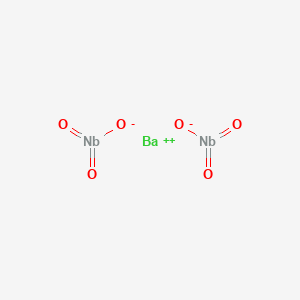
![9aH-imidazo[1,2-a]quinoxalin-4-one](/img/structure/B12086061.png)


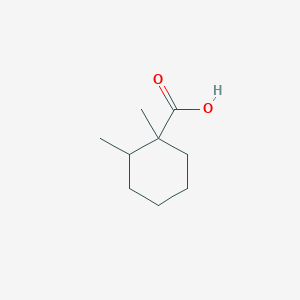
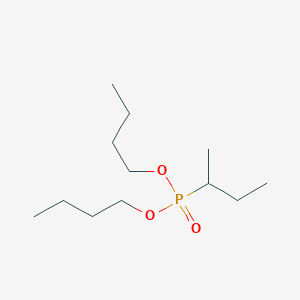
![Acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester](/img/structure/B12086091.png)


